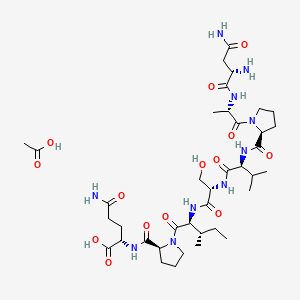

Davunetide acetate

Description

BenchChem offers high-quality Davunetide acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Davunetide acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H64N10O14 |

|---|---|

Molecular Weight |

885.0 g/mol |

IUPAC Name |

acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1 |

InChI Key |

FKFJZZGKZSKPFE-XVHDDEJMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Davunetide Acetate in Tauopathies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of the microtubule-associated protein tau, present a significant therapeutic challenge. Davunetide (also known as NAP or AL-108), an eight-amino-acid peptide derived from activity-dependent neuroprotective protein (ADNP), has emerged as a compound of interest due to its neuroprotective properties and its proposed mechanism targeting the core cytoskeletal pathology.[1][2][3] This technical guide provides a comprehensive analysis of davunetide's mechanism of action, from its molecular origins to its effects on cellular and systemic pathophysiology in the context of tauopathies. We will delve into its primary role as a microtubule stabilizer, its influence on tau phosphorylation and aggregation, and the downstream consequences for neuronal integrity and function. Furthermore, this guide will synthesize key findings from preclinical models and clinical trials, offering insights into its therapeutic potential and the complexities of its clinical application.

Introduction: The Challenge of Tauopathies and the Rationale for Davunetide

The neuronal cytoskeleton is a dynamic network essential for maintaining cellular structure, facilitating axonal transport, and supporting synaptic function.[1][3] A key component of this network is the microtubule, which is stabilized by the microtubule-associated protein tau. In a group of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and frontotemporal dementia (FTD), tau becomes hyperphosphorylated.[3][4] This pathological modification causes tau to detach from microtubules and aggregate into neurofibrillary tangles (NFTs), leading to microtubule destabilization, impaired axonal transport, synaptic dysfunction, and ultimately, neuronal death.[1][3][5]

Given this central pathogenic cascade, therapeutic strategies aimed at stabilizing microtubules or mitigating tau pathology are of significant interest. Davunetide is a novel neuroprotective peptide thought to directly impact neuronal integrity and survival by stabilizing microtubules.[1][3] Derived from ADNP, a protein crucial for brain formation and neuronal survival, davunetide represents the core active neuroprotective fragment.[1][6][7] Preclinical studies have consistently demonstrated its ability to protect neurons from a wide range of toxins, reduce tau pathology, and improve cognitive function in various models of neurodegeneration.[2][7] This guide explores the intricate mechanisms that underpin these protective effects.

Molecular Foundations: From ADNP to the NAP Peptide

Davunetide is an octapeptide with the sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ).[2][6] It is derived from Activity-Dependent Neuroprotective Protein (ADNP), a large and complex protein that plays a vital role in embryonic development, particularly in brain formation.[1][6][7] ADNP's functions are pleiotropic, including chromatin remodeling and the regulation of gene expression, which are critical for neurogenesis and neuronal maintenance.[6][7][8]

The discovery that the small NAP fragment retained the potent neuroprotective activity of the much larger parent protein was a significant breakthrough.[1] This finding established davunetide as a promising therapeutic candidate, capable of being administered intranasally to bypass the blood-brain barrier and exert its effects directly within the central nervous system.[7] Subsequent research has focused on elucidating how this small peptide modulates the complex machinery of the neuronal cytoskeleton.

Core Mechanism of Action: Stabilization of the Microtubule Network

The primary mechanism attributed to davunetide is the maintenance of microtubule function and integrity.[1][3][9] This action is multi-faceted and has been demonstrated across numerous experimental paradigms.

3.1. Direct Interaction and Protection of Microtubules

Davunetide has been shown to directly interact with the core components of the microtubule network. It provides neuroprotection by interacting with tubulin, the fundamental subunit of microtubules.[10] This interaction helps to preserve the cytoskeletal architecture against a variety of insults. For instance, davunetide protects microtubules from disruption caused by zinc intoxication and the microtubule-depolymerizing agent nocodazole.[1][10] Furthermore, it has been shown to promote the repolymerization of microtubules after such insults.[1]

A key insight into its mechanism comes from studies involving katanin, a protein that severs microtubules. Tau protein normally renders microtubules less sensitive to katanin-mediated severing. Davunetide was found to protect microtubules from katanin disruption, effectively compensating for a reduction in functional tau.[1][6]

3.2. Modulation of Tau and End-Binding Proteins

Davunetide's stabilizing effect is not solely based on direct tubulin interaction. It also modulates the interaction of key regulatory proteins with the microtubule network. The peptide has been shown to prevent microtubule degradation by recruiting tau and microtubule end-binding proteins (EBs) to the microtubules.[11] Specifically, davunetide's "SIP" motif directly binds to EB1 and EB3, proteins that regulate the dynamic growing ends of microtubules.[8] This interaction enhances the connection between tau and the microtubule ends, further promoting stability and proper function.[7]

In a Drosophila model of tauopathy, davunetide treatment increased the amount of endogenous tau bound to microtubules without altering the total levels of human or fly tau, suggesting it enhances the functional association of tau with the cytoskeleton.[5]

Impact on Tau Pathophysiology

Beyond its direct effects on microtubule structure, davunetide also influences the pathological modifications of the tau protein itself.

4.1. Reduction of Tau Hyperphosphorylation

A crucial aspect of davunetide's mechanism is its ability to reduce the hyperphosphorylation of tau.[1][2] By decreasing the level of phosphorylated tau, davunetide increases the pool of functional tau that can bind to and stabilize microtubules.[1] This effect is associated with the modulation of intracellular signaling cascades that are critical to cell survival and synaptic plasticity.[1][3] While some studies, particularly in Drosophila models, did not observe a change in phospho-tau levels, suggesting the primary mechanism is bypassing toxic tau, multiple other preclinical studies in mammalian models have confirmed this effect.[2][5][7] Davunetide has been shown to protect against tau hyperphosphorylation by influencing kinases like GSK3β.[7]

4.2. Amelioration of Tau Aggregation

In transgenic mouse models carrying human tau mutations, davunetide treatment has been shown to ameliorate the deposition of insoluble, hyperphosphorylated tau aggregates.[2] By promoting a healthier, more stable microtubule environment and reducing the pool of aggregation-prone phosphorylated tau, davunetide interferes with the cascade that leads to the formation of NFTs.

4.3. Differential Interaction with Tau Isoforms

An intriguing aspect of davunetide's action is its potential preferential interaction with different tau isoforms. The human brain expresses six tau isoforms, which are distinguished by the presence of either three (3R) or four (4R) microtubule-binding repeats. The balance of these isoforms is critical, and its disruption is a hallmark of various tauopathies. PSP is characterized by the aggregation of 4R tau, whereas AD involves both 3R and 4R tau.[3] Preclinical evidence suggests that davunetide (NAP) may have a preferential interaction with 3R tau.[11] This finding has significant clinical implications and may help explain the differential outcomes observed in clinical trials for AD (a mixed 3R/4R tauopathy) versus PSP (a predominantly 4R tauopathy).[11]

Downstream Neuroprotective and Synaptic Effects

The stabilization of microtubules and the mitigation of tau pathology by davunetide trigger a cascade of downstream effects that ultimately lead to neuroprotection and the maintenance of neuronal function.

-

Rescue of Axonal Transport: Microtubules serve as the "highways" for the transport of mitochondria, synaptic vesicles, and other essential cargoes along the axon. By preserving microtubule integrity, davunetide rescues axonal transport, a process that is severely disrupted in tauopathies.[5]

-

Maintenance of Synaptic Integrity: The loss of synaptic structures is a key correlate of cognitive decline. Davunetide's activity helps maintain synaptic connections and promotes synaptic plasticity, which is crucial for learning and memory.[1][10]

-

Inhibition of Apoptosis: By modulating critical cell survival signaling cascades, davunetide has been shown to prevent apoptosis (programmed cell death) in both in vitro and in vivo models.[1][9]

-

Promotion of Neurite Outgrowth: Davunetide has also demonstrated neurotrophic properties, including the promotion of neuritic and axonal outgrowth, further contributing to neuronal health and connectivity.[1]

The interconnectedness of these effects is visualized in the signaling pathway diagram below.

Caption: Davunetide's core mechanism and its impact on the tauopathy cascade.

Summary of Clinical Development in Tauopathies

The promising preclinical data for davunetide led to its evaluation in several clinical trials for neurodegenerative diseases.

A Phase 2 trial in 144 individuals with amnestic mild cognitive impairment (aMCI), often a precursor to Alzheimer's disease, suggested a potential benefit.[2][4][7] The study reported improvements in memory and attention compared to placebo.[2][12] A later sex-dependent analysis of this trial revealed significant dose-dependent cognitive improvements in men on a visual matching test and in women on a test of working memory and attention.[12]

The most definitive trial in a pure tauopathy was a large, multicenter, randomized, double-blind, placebo-controlled Phase 2/3 study in 313 patients with progressive supranuclear palsy (PSP).[13][14] Unfortunately, the trial did not meet its co-primary efficacy endpoints, as measured by the PSP Rating Scale (PSPRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[14] However, post-hoc analyses suggested some potential sex-specific effects, with davunetide treatment providing significant neuroprotection against increases in brain ventricular volume in female PSP patients.[15]

| Clinical Trial Summary for Davunetide in Tauopathies | ||||

| Indication | Phase | Number of Patients | Primary Outcome(s) | Result Summary |

| Amnestic Mild Cognitive Impairment (aMCI) | Phase 2 | 144 | Change in cognitive performance (memory, attention) | Showed potential treatment benefit on attention and working memory.[2][7] Post-hoc analysis revealed sex-dependent cognitive improvements.[12] |

| Progressive Supranuclear Palsy (PSP) | Phase 2/3 | 313 | Change in PSPRS and SEADL scores | Did not meet co-primary efficacy endpoints.[14] Post-hoc analysis suggested a reduction in brain atrophy progression in female patients.[15] |

Key Experimental Methodologies

The investigation of davunetide's mechanism relies on specific, validated experimental protocols. Below are two core methodologies used to assess its effects on microtubule stability and tau phosphorylation.

7.1. Protocol: Cell-Based Microtubule Integrity Assay

This protocol assesses the ability of davunetide to protect the microtubule network from a chemical insult in a neuronal cell culture model.

Objective: To visualize and quantify the protective effect of davunetide on microtubule structure.

Methodology:

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) onto glass coverslips in 24-well plates and allow them to adhere and differentiate for 48-72 hours.

-

Pre-treatment: Treat the cells with davunetide acetate at various concentrations (e.g., 1 pM to 1 µM) or vehicle control for 2-4 hours.

-

Microtubule Disruption: Add a microtubule-destabilizing agent, such as nocodazole (e.g., 10 µM), to the media for 1-2 hours to induce microtubule depolymerization. Include a vehicle-only control group that receives neither davunetide nor nocodazole.

-

Fixation: Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis: Mount coverslips onto glass slides. Acquire images using a fluorescence or confocal microscope. Quantify microtubule network integrity using image analysis software (e.g., ImageJ) by measuring the fluorescence intensity and the "filamentousness" of the tubulin staining.

Caption: Experimental workflow for the microtubule integrity assay.

7.2. Protocol: Western Blot for Tau Phosphorylation

This protocol quantifies changes in the phosphorylation state of tau at specific disease-relevant epitopes following davunetide treatment.

Objective: To determine if davunetide reduces the level of hyperphosphorylated tau.

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) in 6-well plates. Treat cells with davunetide or vehicle for 2 hours, followed by treatment with a phosphatase inhibitor like okadaic acid to induce tau hyperphosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for different antibodies:

-

Phospho-tau (e.g., AT8, PHF-1)

-

Total tau

-

Loading control (e.g., GAPDH or β-actin)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal for each sample.

Conclusion and Future Perspectives

Davunetide acetate operates through a multifaceted mechanism of action centered on the stabilization of the neuronal microtubule network.[1][3] By directly interacting with tubulin, modulating tau's association with microtubules, and reducing pathological tau hyperphosphorylation, davunetide addresses the core cytoskeletal dysfunction that characterizes tauopathies.[1][2][10] These primary actions lead to critical downstream neuroprotective effects, including the rescue of axonal transport and the maintenance of synaptic integrity.[1][5]

While the clinical trial results in PSP were not successful in meeting primary endpoints, the journey of davunetide has provided invaluable insights for the field.[14] The signals of efficacy in aMCI and the potential for sex- and tau isoform-specific effects highlight the need for more targeted therapeutic strategies.[11][12][15] Future research should focus on stratifying patient populations based on their specific tau pathology (e.g., 3R vs. 4R dominance) and exploring davunetide in combination with other therapeutic modalities. The story of davunetide underscores both the complexity of treating tauopathies and the enduring promise of therapies that target the fundamental stability of the neuronal cytoskeleton.

References

-

Gozes, I., et al. (2011). NAP (Davunetide) Provides Functional and Structural Neuroprotection. Journal of Molecular Neuroscience. [Link]

-

Gold, M., et al. (2012). Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy. Neuropsychiatric Disease and Treatment. [Link]

-

Zahir, Z., et al. (2013). Davunetide: A review of safety and efficacy data with a focus on neurodegenerative diseases. ResearchGate. [Link]

-

Ivashko-Pachima, Y., et al. (2019). NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. Journal of Molecular Neuroscience. [Link]

-

Boxer, A. L., et al. (2015). Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial. Movement Disorders. [Link]

-

Boxer, A. L., et al. (2014). Davunetide in patients with progressive supranuclear palsy: a randomised, double-blind, placebo-controlled phase 2/3 trial. The Lancet Neurology. [Link]

-

Gozes, I., et al. (2021). Davunetide sex-dependently boosts memory in prodromal Alzheimer's disease. Neurobiology of Disease. [Link]

-

World Biomedical Frontiers. (2014). Davunetide: Peptide therapeutic in neurological disorders. World Biomedical Frontiers. [Link]

-

Pevzner, A., et al. (2018). Novel tubulin and tau neuroprotective fragments sharing structural similarities with the drug candidate NAP (Davuentide). Tel Aviv University. [Link]

-

Gozes, I. (2011). Microtubules (tau) as an emerging therapeutic target: Nap (davunetide). Tel Aviv University. [Link]

-

Gozes, I., et al. (2023). Davunetide treatment provides significant neuroprotection against baseline brain ventricular volume-dependent increases in female PSP patients. Translational Psychiatry. [Link]

-

Alzforum. (2021). Davunetide. Alzforum: Networking for a Cure. [Link]

-

Gold, M., et al. (2012). Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy. ResearchGate. [Link]

-

Hacohen-Kleiman, G., et al. (2023). NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. MDPI. [Link]

-

ClinicalTrials.gov. (2014). Study to Evaluate the Safety and Efficacy of Davunetide for the Treatment of Progressive Supranuclear Palsy. ClinicalTrials.gov. [Link]

-

Quraishe, S., et al. (2013). NAP (davunetide) rescues neuronal dysfunction in a Drosophila model of tauopathy. Molecular Psychiatry. [Link]

-

Brain Support Network. (2009). Davunetide (aka, NAP, aka AL-108) trial now to focus on PSP. Brain Support Network. [Link]

-

Hacohen-Kleiman, G., et al. (2023). NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. PubMed. [Link]

Sources

- 1. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. brainsupportnetwork.org [brainsupportnetwork.org]

- 5. NAP (davunetide) rescues neuronal dysfunction in a Drosophila model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. alzforum.org [alzforum.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cris.tau.ac.il [cris.tau.ac.il]

- 11. NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. Davunetide in patients with progressive supranuclear palsy: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: NAP (Davunetide) Interaction with Microtubule End-Binding Proteins (EB1/EB3)

[1][2][3]

Executive Summary

This technical guide delineates the molecular mechanism of action (MoA) of NAP (Davunetide), an octapeptide (NAPVSIPQ) derived from Activity-Dependent Neuroprotective Protein (ADNP).[1] It focuses specifically on the peptide's interaction with the End-Binding (EB) protein family (EB1/EB3) via the SIP motif . This interaction is the fundamental driver of NAP's neuroprotective capacity, facilitating microtubule (MT) stabilization, Tau recruitment, and the restoration of axonal transport. This document is designed for researchers requiring actionable protocols and mechanistic depth.

Molecular Mechanism: The SxIP Mimicry

The efficacy of NAP relies on its structural homology to endogenous microtubule plus-end tracking proteins (+TIPs).

The SIP Motif as a Functional Homolog

Endogenous +TIPs (e.g., MACF, APC) recruit EB1/EB3 to microtubule tips using a conserved SxIP motif (Ser-x-Ile-Pro), where 'x' is any amino acid.[2] This motif binds to the hydrophobic cavity of the EB homology (EBH) domain located at the C-terminus of EB proteins.[2]

-

NAP Sequence: Asn-Ala-Pro-Val-Ser-Ile-Pro -Gln (NAPVSIPQ)

-

Structural Mimicry: The SIP sequence (residues 5–7) in NAP acts as a direct structural mimic of the SxIP motif.

-

Binding Topology: The SIP motif inserts into the hydrophobic groove of the EB1/EB3 dimer. This interaction is governed by a "Dock-and-Lock" mechanism:

-

Dock: The SIP motif anchors into the hydrophobic pocket.[2]

-

Lock: Flanking residues (Valine at -1 and Glutamine at +1 in NAP) stabilize the conformation, inducing a folding transition in the EB C-terminus that secures the peptide.

-

Mechanistic Pathway Diagram

The following diagram illustrates the recruitment logic where NAP mimics endogenous +TIPs to stabilize the microtubule complex.

Figure 1: Molecular cascade showing NAP's SIP motif docking into the EB dimer to modulate Microtubule (MT) dynamics.

Experimental Protocols for Validation

To validate the NAP-EB interaction and its physiological effects, two complementary assays are recommended: Surface Plasmon Resonance (SPR) for kinetics and Live-Cell Comet Assays for dynamics.

In Vitro Kinetics: Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity (

Protocol Workflow:

-

Ligand Preparation: Synthesize N-terminally biotinylated NAP (Biotin-NAPVSIPQ).

-

Chip Selection: Use a Streptavidin (SA) or NeutrAvidin sensor chip.

-

Immobilization:

-

Condition channel with 1M NaCl / 50mM NaOH.

-

Inject Biotin-NAP (10–50 nM) at 10 µL/min until ~100 Response Units (RU) are achieved. Low density prevents mass transport limitations.

-

-

Analyte Injection:

-

Purify recombinant EB1 or EB3 C-terminal domain (EBH).

-

Inject a concentration series (e.g., 0.5 µM to 50 µM) over the captured peptide.

-

Flow Rate: High flow (30–50 µL/min) to minimize rebinding effects.

-

-

Regeneration: Short pulse of 10mM Glycine-HCl (pH 2.0) or 50mM NaOH.

Data Analysis Table (Expected Values):

| Parameter | Metric | Physiological Interpretation |

| ~ | Moderate association rate; typical for regulatory motifs. | |

| ~ | Fast dissociation; indicates dynamic, transient interaction (essential for MT tracking). | |

| 1–10 µM | Micromolar affinity allows rapid exchange at the MT tip, preventing "freezing" of dynamics. |

In Cellulo Dynamics: EB3-GFP Comet Assay

Objective: Visualize the effect of NAP on microtubule polymerization rates in living neurons or fibroblasts. Note: This refers to microtubule tip tracking, not the DNA damage comet assay.

Protocol Workflow:

-

Transfection: Transfect cells (e.g., N1E-115 neuroblastoma or CHO) with EB3-GFP plasmid.

-

Treatment:

-

Control: Vehicle (PBS).[3]

-

Experimental: NAP (100 fM – 1 nM). Note: NAP is potent at femtomolar concentrations.

-

Challenge (Optional): Co-treat with Nocodazole or Zinc to stress MTs.

-

-

Imaging:

-

Use Total Internal Reflection Fluorescence (TIRF) or Spinning Disk Confocal microscopy.

-

Frame Rate: 1 frame per 1–2 seconds for 2 minutes.

-

-

Analysis:

-

Generate Kymographs (Space-Time plots) from the image stacks.

-

Measure the slope of the "comets" to determine velocity (

).

-

Workflow Diagram (DOT)

Figure 2: Step-by-step workflow for the EB3-GFP Comet Assay to quantify microtubule dynamics.

Functional Consequences & Therapeutics

The interaction between NAP and EB proteins is not merely structural; it acts as a "shunting" mechanism to restore homeostasis in neurodegenerative conditions.

The Tau Connection

In Tauopathies (e.g., Alzheimer's), hyperphosphorylated Tau detaches from microtubules, leading to MT destabilization and Tau aggregation (NFTs).

-

Mechanism: NAP binding to EB1/EB3 increases the affinity of EB proteins for the microtubule plus-end.

-

Recruitment: EB proteins, once stabilized on the MT, recruit surfactant Tau back to the microtubule surface.

-

Result: This prevents Tau aggregation and protects the microtubule from depolymerization.[4]

Therapeutic Implications (Davunetide)

-

Indication: Progressive Supranuclear Palsy (PSP), Alzheimer’s Disease.

-

Bioavailability: NAP is a small peptide; however, intranasal delivery (Davunetide) is used to bypass the Blood-Brain Barrier (BBB) effectively.

-

Dose-Response: Displays a bell-shaped dose-response curve; femtomolar concentrations are often more effective than micromolar, likely due to receptor/binding site saturation kinetics common in cytoskeletal regulation.

References

-

Gozes, I., & Divinski, I. (2007).[5] The femtomolar-acting neuroprotective peptide NAP (davunetide) and its interaction with the microtubule cytoskeleton.[6][4] Journal of Alzheimer's Disease. Link

-

Honnappa, S., et al. (2009).[2][7] Key interaction modes of dynamic +TIP networks. Molecular Cell. Link

-

Buey, R. M., et al. (2012).[2][7] Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips.[2][8][9][10] Molecular Biology of the Cell. Link

-

Kaplan, A., et al. (2017). Microtubule-associated protein/microtubule affinity-regulating kinase 4 (MARK4) is a negative regulator of the NAP (davunetide) neuroprotective mechanism. Journal of Biological Chemistry. Link

-

Gouveia, S. M., & Akhmanova, A. (2010).[2] Cell biology: CLIPs and EBs—a complex courtship. Current Biology.[11] Link

Sources

- 1. The autism/neuroprotection-linked ADNP/NAP regulate the excitatory glutamatergic synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dock-and-lock binding of SxIP ligands is required for stable and selective EB1 interactions | eLife [elifesciences.org]

- 3. biosensingusa.com [biosensingusa.com]

- 4. NAP (davunetide) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Peptide aptamers define distinct EB1- and EB3-binding motifs and interfere with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dock-and-lock binding of SxIP ligands is required for stable and selective EB1 interactions | Sciety [sciety.org]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. SxIP binding disrupts the constitutive homodimer interface of EB1 and stabilizes EB1 monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the Relationship Between EB-3 Profiles and Microtubules Growth in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

ADNP-Derived Peptide NAPVSIPQ (Davunetide): Neuroprotective Pathways & Mechanisms

Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Structural Basis of Neuroprotection

NAPVSIPQ (NAP, Davunetide) is an 8-amino acid peptide derived from Activity-Dependent Neuroprotective Protein (ADNP). Unlike non-specific tubulin agents, NAP utilizes a precision-guided mechanism centered on the SIP (SxIP) motif . This motif allows NAP to mimic endogenous microtubule plus-end tracking proteins (+TIPs), specifically recruiting End-Binding proteins (EB1/EB3) to the microtubule cytoskeleton. This recruitment is the upstream event that catalyzes tau stabilization, prevents neurofibrillary tangle formation, and activates downstream survival signaling (PI3K/Akt).

This guide delineates the molecular cascades, experimental validation protocols, and clinical implications of NAPVSIPQ, moving beyond surface-level descriptions to the causal protein-protein interactions driving its efficacy.

Core Mechanism: The SIP Motif & Microtubule Dynamics

The neuroprotective potency of NAP relies on its ability to stabilize the microtubule (MT) network, which is often the first structure to collapse in neurodegenerative pathologies like Alzheimer’s and PSP (Progressive Supranuclear Palsy).

The SxIP Motif Interaction

The sequence NAPVSIPQ contains a critical SIP (Ser-Ile-Pro) motif. This sequence is structurally homologous to the SxIP motif found in endogenous microtubule-associated proteins (MAPs).

-

Target: Microtubule End-Binding proteins (EB1 and EB3).[1][2][3]

-

Action: NAP binds EB1/EB3, facilitating their accumulation at the growing plus-ends of microtubules.

-

Downstream Effect: EB1/EB3 recruitment creates a docking platform for Tau . By recruiting Tau to the MT shaft, NAP prevents the formation of the soluble, hyperphosphorylated Tau pool that leads to neurofibrillary tangles.

Preferential Tau Isoform Interaction

Research indicates NAP exhibits a preferential interaction with 3-repeat Tau (Tau3R) over 4-repeat Tau (Tau4R).

-

Clinical Consequence: This affinity explains Davunetide's robust efficacy in models of early-stage Alzheimer's (mixed pathology) and potential limitations in pure 4R-tauopathies like PSP.

Visualization of the Core Pathway

The following diagram illustrates the causal flow from NAP entry to cytoskeletal stabilization.

Caption: NAP mechanism via SIP motif-mediated recruitment of EB1/EB3 and Tau stabilization.

Secondary Signaling Cascades: Apoptosis Inhibition

Beyond the cytoskeleton, NAP modulates intracellular signaling to arrest apoptotic cascades, particularly those driven by oxidative stress and mitochondrial dysfunction.

p53 and Mitochondrial Protection

NAP acts as an intracellular inhibitor of p53-mediated apoptosis.

-

Mechanism: Under stress (e.g., zinc toxicity, ischemia), p53 translocates to the mitochondria, where it interacts with Bcl-2 family proteins (Bcl-xL, Bak) to induce outer membrane permeabilization (MOMP).[4]

-

NAP Intervention: NAP inhibits this translocation/activation, preserving mitochondrial integrity and preventing Cytochrome C release.

PI3K/Akt and MAPK/ERK Pathways

NAP activates survival kinases in a cell-type-specific manner:

-

Cortical Neurons: Activation of PI3K/Akt , leading to the phosphorylation (inhibition) of GSK3-beta and Caspase-9.

-

White Matter/Glia: Activation of MAPK/MEK/ERK pathways, promoting neurotrophic factor secretion.

Experimental Protocols for Validation

To validate NAP efficacy in a research setting, the following self-validating protocols are recommended. These assays measure the distinct biological outputs of the pathways described above.

In Vitro: Neurite Outgrowth Assay (PC12 Cells)

Objective: Quantify the microtubule-stabilizing effect of NAP. Causality: Stable microtubules drive neurite extension; instability causes retraction.

-

Cell Culture: Seed PC12 cells (rat pheochromocytoma) at

cells/well in collagen-coated 24-well plates. -

Differentiation: Treat cells with Nerve Growth Factor (NGF, 50 ng/mL) to induce a neuronal phenotype.

-

Treatment: Add NAPVSIPQ (concentration range:

M to -

Stressor (Optional): Co-incubate with Zinc (

, 100 µM) or Nocodazole (5 µM) to induce microtubule depolymerization. -

Fixation & Staining: After 24-48 hours, fix with 4% paraformaldehyde. Stain for

-tubulin (neuronal marker). -

Analysis: Measure total neurite length per cell using ImageJ (NeuronJ plugin).

-

Validation: Control cells + Nocodazole should show minimal neurites. NAP + Nocodazole should show preserved neurite length.

-

In Vivo: Morris Water Maze (Cognitive Function)

Objective: Assess functional recovery in AD/Tau transgenic mice.

-

Subjects: Tau transgenic mice (e.g., 3xTg-AD or Tau P301L) vs. Wild Type.

-

Administration: Intranasal NAP (0.5 µ g/mouse/day ) for 3-6 months.

-

Protocol:

-

Acquisition Phase (Days 1-5): Hidden platform. Measure latency to find platform.

-

Probe Trial (Day 6): Remove platform. Measure time spent in the target quadrant.

-

-

Data Interpretation: Effective treatment is defined by a statistically significant reduction in latency and increased time in the target quadrant compared to vehicle-treated transgenic mice.

Quantitative Data Summary

The following table summarizes typical EC50 and efficacy data derived from key literature sources.

| Assay Type | Cell/Model | Stressor | NAP Efficacy (Metric) | Optimal Conc. |

| Survival | Rat Cortical Neurons | TTX (Electrical Blockade) | >80% Survival vs Vehicle | |

| Survival | PC12 Cells | Zinc ( | Prevention of Apoptosis | |

| MT Assembly | Cell-Free Tubulin | N/A | Increased Turbidity (Assembly) | |

| Cognition | 3xTg-AD Mice | Aging/Tau Pathology | 40-50% Reduction in Latency | 0.5 µ g/day (i.n.) |

Clinical Implications & Limitations

While NAP (Davunetide) showed promise in preclinical models, clinical translation requires careful patient selection based on the specific tauopathy profile.

-

Success: Amnestic Mild Cognitive Impairment (aMCI) trials showed improved memory scores, likely due to the mixed pathology (3R/4R Tau) present in early AD.

-

Failure: The PSP trial failed to meet primary endpoints. This is mechanistically attributed to PSP being a pure 4R-Tau disease, whereas NAP preferentially interacts with 3R-Tau via the EB1/EB3 recruitment mechanism.

Future Directions: The "SKIP" Peptide

Recent developments focus on SKIP , a 4-amino acid truncated version of NAP containing the core SxIP motif. SKIP shows similar efficacy in recruiting EB proteins and may offer improved pharmacokinetic properties.

References

-

NAP Mechanisms of Neuroprotection. Journal of Molecular Neuroscience. (2004). Identifies p53 as an intracellular target and outlines signaling via cGMP and inflammatory interference.[5] Link

-

NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. Cells. (2023). Establishes nuclear entry and correction of ADNP distribution via microtubule linkage. Link

-

A neuronal microtubule-interacting agent, NAPVSIPQ, reduces tau pathology and enhances cognitive function. Journal of Pharmacology and Experimental Therapeutics. (2008).[6] Demonstrates reduction of hyperphosphorylated tau and cognitive improvement in vivo. Link

-

NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. PLOS ONE. (2019). Explains the mechanistic distinction between 3R and 4R tau interactions and clinical trial outcomes. Link

-

The ADNP Derived Peptide, NAP Modulates the Tubulin Pool. Current Pharmaceutical Design. (2012). Details the impact on tubulin tyrosination cycles and neurite outgrowth. Link

Sources

- 1. The autism/neuroprotection-linked ADNP/NAP regulate the excitatory glutamatergic synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAP mechanisms of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Architecture and Physicochemical Characterization of Davunetide Acetate

The following technical guide details the molecular architecture, physicochemical properties, and manufacturing protocols for Davunetide Acetate , designed for researchers and drug development professionals.

Executive Summary

Davunetide Acetate (also known as AL-108 , NAP , or CP201 ) is a synthetic octapeptide derivative of the Activity-Dependent Neuroprotective Protein (ADNP).[1][2][3] Unlike large biologic factors, Davunetide is a small molecular weight entity (NCE) capable of penetrating the blood-brain barrier (BBB) and cellular membranes.[1][2][3] Its primary mechanism of action involves the stabilization of microtubule dynamics through direct interaction with tubulin, thereby preventing tau hyperphosphorylation and preserving axonal transport. This guide provides a definitive reference for its structural specifications, synthesis, and analytical controls.

Molecular Specifications

Structural Identity

Davunetide is an octapeptide with the sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln .[2][3][4] The drug substance is supplied as the acetate salt to ensure solubility and stability for clinical formulations.

| Parameter | Specification |

| IUPAC Name | L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine acetate |

| Common Name | Davunetide Acetate, NAP, AL-108 |

| Sequence (1-letter) | NAPVSIPQ |

| Molecular Formula | C₃₆H₆₀N₁₀O₁₂[1][2][3][4][5] · xC₂H₄O₂ (Acetate salt) |

| Molecular Weight (Free Base) | 824.9 g/mol |

| Chirality | All amino acids are in the L-configuration |

| C-Terminus | Free Acid (-COOH) |

| N-Terminus | Free Amine (-NH₂) |

Conformational Dynamics

The presence of two Proline (Pro) residues at positions 3 and 7 induces significant conformational constraints.[1][2]

-

Beta-Turn Induction: The Proline residues disrupt alpha-helical formation, favoring a bent structure (likely a Type II

-turn) that exposes the hydrophobic core (Val-Ser-Ile) for tubulin interaction.[1][2][3] -

Self-Assembly: At high concentrations (>10 mg/mL), the peptide may form nanotubular structures, although it exists primarily as a monomer in physiological dilute solutions.[1][2]

Physicochemical Profile

Solubility and Stability

Davunetide acetate exhibits high aqueous solubility due to its polar termini and the acetate counterion.

-

Solubility (Organic): Soluble in DMSO, DMF; Insoluble in non-polar solvents (Hexane, Ether).[1][2]

-

Isoelectric Point (pI): Calculated pI

6.0.[1][2][3] -

Hygroscopicity: The acetate salt is hygroscopic; storage under desiccant at -20°C is mandatory to prevent hydrolysis or aggregation.[2][3]

Stability Metrics

-

Thermal Stability: Stable in solid state at room temperature for weeks; long-term storage requires -20°C.[1][2][3]

-

Metabolic Stability: The Proline residues confer resistance to non-specific aminopeptidases, prolonging plasma half-life compared to linear aliphatic peptides.[2][3]

Mechanism of Action: Microtubule Stabilization[6][7]

Davunetide functions as a "molecular splint" for microtubules.[3] By binding to tubulin, it shifts the equilibrium toward polymerization, antagonizing the destabilizing effects of zinc toxicity, oxidative stress, or amyloid-beta oligomers.[1]

Signaling & Interaction Pathway

The following diagram illustrates the cascade from ADNP derivation to neuroprotection.

Figure 1: Mechanism of Action.[1][2][3] Davunetide promotes tubulin polymerization and restores axonal transport, counteracting Tau-mediated destabilization.[1][2][3]

Synthesis & Manufacturing Protocol

To ensure pharmaceutical grade purity (>98%), Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard.[1][2][3]

Synthetic Workflow

Resin Selection: Wang Resin is selected to generate the C-terminal free acid.[2][3] (Rink Amide resin would yield a C-terminal amide, which is incorrect for the native NAP sequence).[1][2][3]

Protocol Steps:

-

Elongation: Sequential coupling of Fmoc-amino acids (Pro, Ile, Ser(tBu), Val, Pro, Ala, Asn(Trt)).[1][2]

-

Deprotection: 20% Piperidine in DMF removes Fmoc groups.[3]

-

Coupling: HBTU/DIEA activation ensures efficient amide bond formation.[3] Double coupling is recommended for the sterically hindered Pro-Pro and Val-Ser junctions.[3]

-

Cleavage: TFA/TIS/Water (95:2.5:2.[1][2][3]5) releases the peptide and removes side-chain protecting groups.[2][3]

-

Salt Exchange (Critical): The crude peptide is a TFA salt .[1][3] It must be converted to Acetate salt via ion-exchange chromatography (e.g., Dowex resin) or preparative HPLC using ammonium acetate buffer.[1][2][3]

Figure 2: Manufacturing workflow emphasizing the critical Salt Exchange step to convert the TFA salt to the pharmaceutically acceptable Acetate form.[1][2][3]

Analytical Quality Control

Validation of the drug substance requires rigorous HPLC and Mass Spectrometry analysis.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Waters XBridge or Phenomenex Jupiter), 300Å pore size, 5µm particle size.[1][2]

-

Mobile Phase A: 0.1% TFA in Water (or 10mM Ammonium Acetate for pH stability).[1][2][3]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

-

Gradient: 10% B to 60% B over 30 minutes.

-

Acceptance Criteria: Purity

98.0%; Single impurity

Mass Spectrometry[1][2][3]

-

Target Mass:

-

Identity Confirmation: The mass spectrum must match the theoretical isotope distribution of C₃₆H₆₀N₁₀O₁₂.

References

-

MedKoo Biosciences. Davunetide acetate | NAPVSIPQ - Chemical Structure and Properties.[2][3] Retrieved from [1][2][3]

-

Cayman Chemical. Davunetide (acetate) - Product Information and Biological Activity.[1][2][3] Retrieved from [1][2][3]

-

National Institutes of Health (NIH) - PubChem. Davunetide | C36H60N10O12 - CID 9832404.[1][2][3] Retrieved from [1][2][3]

-

Bassan, M., et al. Complete sequence of a novel protein containing a femtomolar-activity-dependent neuroprotective peptide.[3] J. Neurochem. 72(3), 1283-1293 (1999).[1][2][3]

-

Gozes, I., et al. Davunetide (NAP) mechanism of action in neuroprotection and tauopathies.[1][6] J. Mol.[3] Neurosci. (2014).[1][2][3]

Sources

Methodological & Application

Technical Application Note: Intranasal Administration Protocols for Davunetide Acetate (NAP) in Murine Models

Abstract

This application note provides a rigorous technical framework for the intranasal (IN) administration of Davunetide acetate (NAP), an octapeptide derived from Activity-Dependent Neuroprotective Protein (ADNP). Unlike systemic delivery, IN administration offers a direct nose-to-brain pathway, bypassing the blood-brain barrier (BBB) and minimizing systemic clearance.[1][2][3][4] This guide details the "Awake Intranasal Staggered" protocol, a method optimized for chronic dosing regimens required in neurodegenerative models (e.g., Alzheimer’s, Tauopathies). It covers formulation chemistry, precise handling techniques to minimize mucociliary clearance, and pharmacokinetic validation standards.

Scientific Rationale & Mechanism

Davunetide (NAPVSIPQ) exerts neuroprotection by interacting with tubulin, thereby stabilizing microtubules and facilitating axonal transport. While NAP can cross the BBB to some extent, the IN route significantly enhances brain bioavailability by utilizing the olfactory and trigeminal neural pathways.[2]

Nose-to-Brain Transport Pathways

-

Olfactory Pathway: Direct axonal transport from the olfactory epithelium to the olfactory bulb, entering the cerebrospinal fluid (CSF) and interstitial fluid.

-

Trigeminal Pathway: Transport via the trigeminal nerve branches innervating the respiratory and olfactory regions to the brainstem and caudal brain regions.

Figure 1: Dual-pathway mechanism for intranasal peptide delivery.[2] The direct neural routes (red) bypass the BBB, maximizing Davunetide delivery to the CNS compared to systemic absorption.

Pre-formulation & Experimental Planning

Compound Handling

Davunetide acetate is a hydrophilic peptide. Stability is critical; moisture can induce hydrolysis or aggregation.

-

Storage: Lyophilized powder at -20°C.

-

Reconstitution: Reconstitute immediately prior to use or aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Vehicle Formulation

For murine models, the vehicle must be isotonic and pH-balanced to prevent nasal mucosal irritation, which triggers sneezing and drug loss.

Table 1: Recommended Vehicle Formulations

| Component | Research Standard (PBS) | Clinical-Grade Optimization | Function |

| Base | Phosphate Buffered Saline (1X) | Sodium Chloride (7.5 mg/mL) | Isotonicity |

| Buffer | - | Citric Acid (1.7 mg/mL) + Disodium Phosphate (3.0 mg/mL) | pH Stability (pH 5.5-6.5) |

| Preservative | None (Fresh prep) | Benzalkonium Chloride (0.01%) | Antimicrobial/Permeation Enhancer |

| Davunetide Conc. | 0.1 - 0.5 µg/µL | 2.5 - 25 mg/mL (High dose/Human) | Active Ingredient |

Note: For chronic mouse studies, the "Research Standard" (Sterile PBS) is often preferred to avoid cumulative mucosal toxicity from preservatives like benzalkonium chloride.

Dosage Calculation

Based on efficacy studies in transgenic AD mice (e.g., Gozes et al.):

-

Standard Efficacious Dose: 0.5 µg to 2.0 µg per mouse per day.

-

Administration Volume: Total volume should not exceed 24 µL per mouse (12 µL per nostril) to prevent drainage into the lungs.

-

Concentration: To deliver 2 µg in a manageable volume (e.g., 10 µL total), prepare a stock of 0.2 µg/µL (0.2 mg/mL) .

Protocol: Awake Intranasal Administration

Method: Modified Grip Technique (Hanson & Frey) Objective: Deliver peptide to the cribriform plate while the mouse is awake, avoiding anesthesia-induced respiratory depression which can alter uptake kinetics.

Materials

-

P-10 or P-20 micropipette (calibrated).

-

Gel-loading tips (fine point) or standard sterile tips.

-

Davunetide solution (Room Temperature).

-

Leather handling gloves (for aggressive strains).

Step-by-Step Workflow

Step 1: Acclimatization (Days -3 to 0) Handle mice daily for 2 minutes using the "scruff" grip without dosing. This reduces stress-induced cortisol, which can affect nasal blood flow and drug absorption.

Step 2: The "Intranasal Grip"

-

Restrain the mouse by the scruff of the neck using the thumb and index finger of the non-dominant hand.

-

Support the lower body/tail with the pinky finger.

-

Critical: Tilt the mouse so the ventral side faces up and the neck is parallel to the floor. The head must be stable, but the trachea should not be constricted.

Step 3: Instillation (The Staggered Drop Method)

-

Total Volume: 20 µL (Example).

-

Aliquot: 4 drops of 5 µL each.

-

Place the pipette tip near (but not touching) the left nostril.

-

Eject 5 µL . Wait for the mouse to inhale the droplet (sniff reflex).

-

Repeat for the right nostril (5 µL ).

-

Wait 1 minute. (Allows mucociliary clearance to reset and prevents "flooding" which leads to swallowing).

-

Repeat steps 1-3 for the remaining 10 µL.

Step 4: Post-Administration Hold Maintain the supine/scruffed position for an additional 15-30 seconds after the final drop. This ensures the liquid remains in the nasal cavity and contacts the olfactory epithelium rather than draining down the esophagus.

Figure 2: Step-by-step workflow for the Awake Intranasal Staggered dosing protocol.

Dosing Regimens & Experimental Design

Table 2: Suggested Dosing Schedules for Murine Models

| Study Type | Frequency | Duration | Dosage | Endpoint Examples |

| Acute Efficacy | Single Dose | 1 Day | 2 - 15 µg | TBI recovery, Acute anxiety (EPM) |

| Chronic (AD/Tau) | Daily (5 days/week) | 3 - 6 Months | 0.5 - 2 µg | Aβ plaque load, Tau phosphorylation, Water Maze |

| Pharmacokinetics | Single Dose | Time Course (0-4h) | 10 - 20 µg | CSF/Plasma concentration ratio |

Troubleshooting & QC

-

Swallowing: If the mouse gulps or you see a swallowing motion in the throat, the volume was delivered too fast or the head angle was too vertical. This results in oral dosing (low bioavailability).[5]

-

Bubbles: Do not inject air bubbles; this causes immediate sneezing and drug ejection.

-

Respiratory Distress: If the mouse gasps, release immediately. The volume likely entered the trachea. Reduce drop size in future attempts.

References

-

Gozes, I., et al. (2009). Intranasal NAP administration reduces accumulation of amyloid peptide and tau hyperphosphorylation in a transgenic mouse model of Alzheimer's disease at early pathological stage. Neurobiology of Disease .

-

Hanson, L. R., & Frey, W. H. 2nd. (2008). Intranasal delivery bypasses the blood-brain barrier to target therapeutic agents to the central nervous system and treat neurodegenerative disease.[2][4] BMC Neuroscience .[4]

-

Matsuoka, Y., et al. (2008). Intranasal NAP (davunetide) decreases tau hyperphosphorylation and moderately improves behavioral deficits in mice overexpressing α-synuclein.[5] Pharmacology Research & Perspectives .

-

Alcalay, R. N., et al. (2004).[6] Intranasal administration of NAP, a neuroprotective peptide, decreases anxiety-like behavior in aging mice in the elevated plus maze.[6] Neuroscience Letters .

-

Lochhead, J. J., & Thorne, R. G. (2012).[1] Intranasal delivery of biologics to the central nervous system. Advanced Drug Delivery Reviews .

Sources

- 1. Frontiers | Systemic and brain delivery of antidiabetic peptides through nasal administration using cell-penetrating peptides [frontiersin.org]

- 2. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Intranasal delivery of mitochondria targeted neuroprotective compounds for traumatic brain injury: screening based on pharmacological and physiological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intranasal administration of NAP, a neuroprotective peptide, decreases anxiety-like behavior in aging mice in the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Solvent and Reconstitution Methods for NAP Peptide Acetate Salt

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the reconstitution and handling of NAP peptide acetate salt, also known as Davunetide. As a promising neuroprotective agent, the integrity and biological activity of NAP peptide are critically dependent on proper solubilization and storage. This document outlines the physicochemical properties of NAP peptide, offers a systematic approach to solvent selection for various experimental applications, and presents step-by-step reconstitution procedures to ensure optimal performance and reproducibility. Furthermore, it addresses critical aspects of solution stability, long-term storage, and troubleshooting common challenges such as peptide aggregation.

Introduction to NAP Peptide (Davunetide)

NAP, an octapeptide with the amino acid sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ), is a highly potent neuroprotective compound derived from activity-dependent neuroprotective protein (ADNP).[1] It has demonstrated significant therapeutic potential in preclinical and clinical studies for a range of neurodegenerative conditions by promoting microtubule stability and reducing tau hyperphosphorylation.[2][3] The peptide is typically supplied as a lyophilized acetate salt, which requires careful reconstitution to preserve its structure and function for experimental use. The choice of solvent and the reconstitution methodology are paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Physicochemical Properties and Solubility Profile of NAP Peptide Acetate Salt

A thorough understanding of the physicochemical characteristics of NAP peptide is the foundation for developing an effective reconstitution strategy.

Amino Acid Composition and Predicted Solubility

The amino acid sequence of NAP (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) is composed of a mix of polar, uncharged (Asn, Ser, Gln), and hydrophobic (Ala, Pro, Val, Ile) residues. To predict its solubility, we can analyze its overall charge. Assigning a value of +1 to basic residues and -1 to acidic residues at neutral pH, we can determine the net charge.[4] NAP peptide has no strongly acidic or basic side chains. The N-terminus (amino group) and C-terminus (carboxyl group) are typically charged at physiological pH. However, the presence of both polar and non-polar residues suggests that its solubility will be influenced by the choice of solvent.

Experimentally Determined Solubility

Based on available data, NAP peptide acetate salt exhibits the following solubility profile:

| Solvent | Concentration | Source |

| PBS (pH 7.2) | 10 mg/ml | Cayman Chemical[5] |

| Water | up to 1 mg/ml | Tocris Bioscience[6] |

| DMSO | 1 mg/ml | Cayman Chemical[5] |

| DMF | 1 mg/ml | Cayman Chemical[5] |

| Ethanol | Insoluble | Cayman Chemical[5] |

This data indicates that for aqueous-based biological assays, PBS at a neutral pH is an excellent choice, allowing for relatively high concentration stock solutions. For applications requiring organic solvents, DMSO and DMF are suitable options, although at a lower maximum concentration.

Strategic Solvent Selection for Diverse Applications

The choice of solvent is dictated by the intended downstream application, considering factors like biocompatibility, potential for interference with the assay, and the required final concentration of the peptide.

Aqueous Buffers for In Vitro and In Vivo Studies

For most biological applications, including cell-based assays and animal studies, aqueous buffers are the preferred solvent system due to their physiological compatibility.

-

Phosphate-Buffered Saline (PBS) at pH 7.0-7.4: This is the recommended primary solvent for NAP peptide acetate salt.[5][7] It provides a stable, isotonic environment that is well-tolerated by cells and tissues. A pH range of 5-6 is generally recommended for prolonging the shelf-life of peptide solutions.[8][9]

-

Sterile Water: While NAP is soluble in water, the lack of buffering capacity can lead to pH shifts upon dissolution of the peptide salt, potentially affecting its stability. If water is used, it is advisable to verify the final pH of the solution.

Organic Solvents for High Concentration Stocks and Hydrophobic Peptides

In cases where higher stock concentrations are needed than what is achievable in aqueous buffers, or for peptides with poor aqueous solubility, organic solvents can be employed.

-

Dimethyl Sulfoxide (DMSO): A versatile solvent capable of dissolving a wide range of peptides.[10] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid cytotoxicity.[10]

-

Dimethylformamide (DMF): An alternative to DMSO, particularly if DMSO is incompatible with the experimental system.

When using organic solvents, the standard procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.

Detailed Reconstitution Protocols

Adherence to a systematic protocol is essential for consistent and successful reconstitution of NAP peptide acetate salt.

Pre-Reconstitution Checklist

Before opening the vial of lyophilized peptide, the following steps should be taken:

-

Equilibrate the Vial: Allow the vial to come to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect the peptide's stability.[9]

-

Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.

-

Prepare Your Solvents: Ensure that your chosen solvent (e.g., sterile PBS, sterile water, or anhydrous DMSO) is of high purity and, for aqueous solutions, sterile-filtered.

Step-by-Step Reconstitution Workflow

The following workflow is recommended for reconstituting NAP peptide acetate salt:

-

Calculate the Required Solvent Volume: Determine the volume of solvent needed to achieve your desired stock solution concentration.

-

Add the Solvent: Carefully add the calculated volume of solvent to the vial.

-

Promote Dissolution: Gently agitate the vial by vortexing or sonicating.[10] Avoid vigorous shaking, which can cause foaming and denaturation of the peptide.[11] Allow the vial to sit at room temperature for 15-30 minutes with occasional agitation to ensure complete dissolution.[11]

-

Visual Inspection: A successfully reconstituted peptide solution should be clear and free of any visible particulates.

-

pH Adjustment (if necessary): If dissolving in an unbuffered solution, check the pH and adjust to a neutral range (pH 6-8) if required for your experiment.[4][12]

Caption: Reconstitution Workflow for NAP Peptide.

Post-Reconstitution Quality Control

For applications requiring stringent quality control, consider the following analytical techniques to verify the integrity of the reconstituted peptide:

-

High-Performance Liquid Chromatography (HPLC): To confirm purity and detect any degradation products.

-

Mass Spectrometry (MS): To verify the molecular weight of the peptide.

Stability and Storage of Reconstituted NAP Peptide

Proper storage is critical to maintaining the biological activity of the reconstituted NAP peptide.

Short-Term Storage

For short-term storage (up to one week), peptide solutions can be kept at 4°C.[9] However, for peptides containing residues like asparagine (N) and glutamine (Q), which are present in NAP, storage at -20°C or colder is recommended even for short durations to minimize degradation.[8][9]

Long-Term Storage

For long-term storage, the following practices are essential:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be aliquoted into single-use volumes.[9]

-

Storage Temperature: Store the aliquots at -20°C or, for extended stability, at -80°C.[9][13]

Peptides in solution have a limited shelf life.[10] Storing in sterile buffers at a pH of 5-6 can prolong the life of the peptide solution.[8]

Caption: Storage Decision Tree for Reconstituted NAP.

Troubleshooting Common Issues

Poor Solubility or Precipitation

If the peptide does not fully dissolve or precipitates out of solution, consider the following:

-

Sonication: Brief periods of sonication can help to break up aggregates and improve solubility.[10]

-

pH Adjustment: The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH away from this point can increase solubility.

-

Chaotropic Agents: For persistent aggregation, the addition of chaotropic agents like guanidine hydrochloride or urea can be effective, but their compatibility with the downstream application must be considered.[10]

Peptide Aggregation

Peptide aggregation can lead to a loss of biological activity. To minimize aggregation:

-

Follow Recommended Concentrations: Do not exceed the recommended solubility limits for each solvent.

-

Proper Storage: Adhere strictly to the storage guidelines, particularly the avoidance of freeze-thaw cycles.

Conclusion

The successful use of NAP peptide acetate salt in research and drug development hinges on the correct application of reconstitution and handling procedures. By understanding the peptide's physicochemical properties and selecting the appropriate solvent for the intended application, researchers can ensure the integrity and biological activity of this promising neuroprotective agent. The protocols and guidelines presented in this document provide a robust framework for achieving consistent and reliable experimental outcomes.

References

-

Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline. Available at: [Link]

-

Boxer, D. B., et al. (2015). Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial. Journal of Alzheimer's disease : JAD, 46(3), 605–616. Available at: [Link]

-

Gold, M., et al. (2012). Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy. Neuropsychiatric disease and treatment, 8, 85–93. Available at: [Link]

-

Alzforum. Davunetide. Available at: [Link]

-

Gozes, I., et al. (2019). NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. PloS one, 14(3), e0213666. Available at: [Link]

-

Malishkevich, A., et al. (2021). NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. International journal of molecular sciences, 22(21), 11849. Available at: [Link]

-

Jouroukhin, Y., et al. (2019). NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. PloS one, 14(3), e0213666. Available at: [Link]

-

Gozes, I., et al. (2019). NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. Journal of molecular neuroscience : MN, 67(3), 435–445. Available at: [Link]

-

ClinicalTrials.gov. Study to Evaluate the Safety and Efficacy of Davunetide for the Treatment of Progressive Supranuclear Palsy. Available at: [Link]

-

Song, L., et al. (2012). The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules. Journal of Alzheimer's disease : JAD, 31(1), 139–149. Available at: [Link]

-

LifeTein. How to Store Peptides | Best Practices for Researchers. Available at: [Link]

-

Góngora-Benítez, M., et al. (2021). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules (Basel, Switzerland), 26(25), 7785. Available at: [Link]

-

Divinski, I., et al. (2012). The ADNP Derived Peptide, NAP Modulates the Tubulin Pool: Implication for Neurotrophic and Neuroprotective Activities. PloS one, 7(12), e51428. Available at: [Link]

- Google Patents. Process for one-step re-salting and purification of peptides.

-

GenScript. Peptide solubility and stablity. Available at: [Link]

-

sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?. Available at: [Link]

-

LifeTein. (2023). How long does reconstituted peptide last in fridge. Available at: [Link]

-

Garsky, V. M., et al. (1989). Simple, rapid method for converting a peptide from one salt form to another. Peptide research, 2(1), 42–45. Available at: [Link]

Sources

- 1. alzforum.org [alzforum.org]

- 2. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Davunetide | Amyloid beta Peptide Inhibitors: Tocris Bioscience [rndsystems.com]

- 7. bachem.com [bachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 10. biomatik.com [biomatik.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Peptide Handling & Storage Protocol [merckmillipore.com]

- 13. jpt.com [jpt.com]

Application Note: Dosing Regimens for Davunetide (NAP) in Morris Water Maze Behavioral Studies

Part 1: Executive Summary & Mechanistic Rationale

The Challenge

The Morris Water Maze (MWM) is the gold standard for assessing spatial learning and reference memory in rodents. However, the validity of MWM data in neurodegenerative models (e.g., Alzheimer’s, Tauopathies) relies heavily on the pharmacokinetic precision of the test compound. Davunetide (NAPVSIPQ), an 8-amino acid peptide derived from Activity-Dependent Neuroprotective Protein (ADNP), presents unique dosing challenges due to its peptide nature—rapid systemic metabolism but high potency upon central nervous system (CNS) entry.

The Solution: Nose-to-Brain Delivery

While intraperitoneal (IP) and subcutaneous (SC) routes are viable, intranasal (IN) administration is identified as the superior method for Davunetide in behavioral studies. Empirical data indicates that IN delivery achieves brain concentrations comparable to IP injections at 50-fold lower doses , bypassing the blood-brain barrier (BBB) via the olfactory and trigeminal neural pathways.

Mechanism of Action

Davunetide functions as a cytoskeletal stabilizer.[1][2] It interacts with microtubules and Tau proteins, preventing the formation of neurofibrillary tangles and promoting axonal transport. This mechanism is distinct from amyloid-beta clearance, making the timing of dosing relative to behavioral training critical.

Figure 1: Mechanistic pathway of Davunetide. The peptide rescues cognitive function by stabilizing the microtubule network, thereby facilitating the intracellular transport required for synaptic plasticity.

Part 2: Experimental Strategy & Dosing Regimens

Model Selection & Dosing Windows

The efficacy of Davunetide is context-dependent. Select your regimen based on the pathology stage of your animal model.

| Experimental Goal | Target Model | Dosing Start | Duration | Route | Frequency |

| Preventative | 3xTg-AD, Ts65Dn (Early Stage) | 2-3 months age | 3-6 months | Intranasal | Daily (5 days/week) |

| Therapeutic | Aged Transgenic / A | Post-pathology onset | 3-4 weeks | Intranasal | Daily |

| Acute Rescue | Traumatic Brain Injury (TBI) | 1 hr post-injury | 7 days | IP / IV | Daily |

Preparation of Davunetide Solution

Reagents:

-

Davunetide (NAPVSIPQ) acetate salt (purity >98%).

-

Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4. Note: Avoid DMSO if possible for intranasal use to prevent mucosal irritation.

Protocol:

-

Stock Solution: Dissolve peptide in sterile vehicle to a concentration of 1 mg/mL . Aliquot into low-bind tubes (20

L/tube) and store at -80°C. Avoid repeated freeze-thaw cycles. -

Working Solution (Intranasal): Dilute stock to 0.5 mg/mL (for 2

g/mouse dose) or 0.125 mg/mL (for 0.5-

Calculation: For a 2

g dose in a 4

-

Intranasal Administration Protocol (The "Gozes Method")

This technique is critical. Poor technique leads to swallowing (gastric degradation) rather than CNS delivery.

-

Step 1: Handle the mouse gently to minimize stress (stress affects MWM performance).

-

Step 2: Grip the mouse by the scruff, holding it supine (belly up) with the head parallel to the floor.

-

Step 3: Using a P10 micropipette, deliver 2-5

L of solution to one nostril only .-

Tip: Wait for the mouse to inhale the droplet. Do not touch the nasal mucosa with the tip.

-

-

Step 4: Hold the mouse in the supine position for an additional 10-15 seconds to ensure absorption.

-

Step 5: Alternate nostrils daily if volumes exceed 5

L (though <5

Dose Conversion Table:

| Route | Dose per Mouse (25g) | Equivalent mg/kg | Bioavailability Note |

|---|

| Intranasal (IN) | 0.5 - 2.0

Part 3: Morris Water Maze Integration Workflow

To ensure data integrity, dosing must be synchronized with the behavioral testing schedule without introducing acute confounding variables (e.g., handling stress immediately before swimming).

Workflow Diagram

Figure 2: Integrated Dosing and Testing Schedule. Dosing is performed AFTER daily trials during the testing phase to prevent acute stress from interfering with swim performance, while maintaining chronic therapeutic levels.

Detailed MWM Protocol with Davunetide

-

Pre-Training Dosing: Initiate Davunetide treatment at least 14 days prior to the first MWM day. This allows for stabilization of the microtubule network before cognitive load is applied.

-

Daily Timing (During Testing):

-

Administer Davunetide 1-2 hours AFTER the final swim trial of the day.

-

Rationale: Acute intranasal administration can cause temporary sneezing or irritation, which may distract the animal during swimming. Furthermore, we are testing the chronic structural repair of the brain, not an acute stimulant effect.

-

-

Acquisition Phase (Hidden Platform):

-

4 trials/day, 60-second cutoff.

-

Measure: Escape Latency (time to find platform) and Path Length .[3]

-

Expected Outcome: Davunetide-treated AD mice should show a steeper learning curve (reduced latency) compared to Vehicle-treated AD mice, converging towards Wild-Type (WT) performance.

-

-

Probe Trial (Memory Retention):

Part 4: Data Analysis & Troubleshooting

Self-Validating the Protocol

To ensure your results are due to Davunetide and not artifacts, include these internal controls:

-

Swim Speed Analysis: Calculate average swim velocity. If Davunetide mice swim significantly faster/slower than controls, differences in latency may be motor-related, not cognitive. Davunetide typically preserves motor function but does not induce hyperactivity.

-

Visible Platform Test: Perform this before hidden platform testing. If treated mice cannot find a visible platform, they may have visual or motor deficits, invalidating spatial memory claims.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Variability in Treated Group | Inconsistent IN delivery | Verify the mouse inhales the drop. Ensure volume |

| No Effect Observed | Dosing duration too short | Extend pre-treatment to 3-4 weeks. Microtubule stabilization takes time. |

| Mice Floating (Thigmotaxis) | Water too cold / Stress | Ensure water is 23°C ± 1°C. Handle gently. Dose after swimming. |

| Nasal Irritation | Vehicle pH or Solvent | Use pH 7.4 PBS. Avoid DMSO. Ensure peptide is fully dissolved. |

References

-

Gozes, I., et al. (2000). Activity-dependent neuroprotective protein (ADNP): A novel neuroprotective mechanism. Journal of Molecular Neuroscience. Link

-

Matsuoka, Y., et al. (2008). Intranasal NAP administration reduces accumulation of amyloid peptide and tau hyperphosphorylation in a transgenic mouse model of Alzheimer's disease at early stages. Journal of Molecular Neuroscience. Link

-

Alcalay, R., et al. (2002). NAP accelerates the performance of normal rats in the water maze.[6] Journal of Molecular Neuroscience. Link

-

Gozes, I. (2011). Davunetide (NAP) intranasal delivery for neurodegeneration: From the bench to the clinic. Drug Development Research. Link

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Link

-

Lagreca, E., et al. (2018). Intranasal rapamycin ameliorates Alzheimer-like cognitive decline in a mouse model of Down syndrome. Journal of Neuroinflammation. (Reference for comparative intranasal vs IP dosing efficiency). Link

Sources

- 1. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Brain Uptake of Neurotherapeutics after Intranasal versus Intraperitoneal Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAP accelerates the performance of normal rats in the water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Davunetide Acetate Nasal Spray Formulations for Clinical Research

Abstract

This application note provides a comprehensive technical guide for the preparation, characterization, and handling of Davunetide acetate (NAP, AL-108) nasal spray formulations.[1] Davunetide is an octapeptide (NAPVSIPQ) derived from Activity-Dependent Neuroprotective Protein (ADNP) that exhibits potent neuroprotective properties via microtubule stabilization.[1][2][3] To achieve therapeutic brain concentrations in clinical settings (e.g., Progressive Supranuclear Palsy, MCI), high-concentration formulations (up to 75 mg/mL) are required.[1][2] This protocol details the replication of the clinically validated vehicle—a citrate-phosphate buffered isotonic solution—ensuring stability, physiological compatibility, and effective nose-to-brain delivery.[1]

Introduction & Mechanism of Action

Therapeutic Rationale

Davunetide (NAP) addresses a critical bottleneck in treating tauopathies and neurodegenerative disorders: the stabilization of the neuronal cytoskeleton. Unlike amyloid-targeting therapies, Davunetide interacts directly with microtubules, preventing the formation of neurofibrillary tangles and protecting neurons from apoptosis.

Nose-to-Brain Delivery Pathway

Systemic administration of peptides often suffers from rapid enzymatic degradation and poor Blood-Brain Barrier (BBB) penetration.[1][2] Intranasal (IN) delivery offers a dual pathway:

-

Direct Pathway: Transport via the olfactory and trigeminal nerve sheaths directly into the CSF and brain parenchyma, bypassing the BBB.

-